7-fluoro-2-hydroxychromen-4-one
Description
Properties
IUPAC Name |
7-fluoro-2-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO3/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXAQJTWICIBRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=CC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1F)OC(=CC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Fluorinated Acetophenone Derivatives
A foundational method for constructing the chromenone scaffold involves cyclizing fluorinated acetophenone precursors. For example, 7-fluorochromen-4-one derivatives are synthesized from 2-hydroxy-5-fluoroacetophenone via a Dean-Stark-assisted cyclization using dimethylformamide dimethylacetal (DMF-DMA) and hydrochloric acid (HCl). This protocol, adapted from substituted chromenone syntheses, achieves yields exceeding 95% under optimized conditions.
Key Steps:
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Condensation : The acetophenone derivative reacts with DMF-DMA at 100°C to form an enamine intermediate.
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Cyclization : Treatment with HCl in dichloromethane (DCM) induces ring closure, yielding the chromenone core.
To introduce the 2-hydroxy group, modifications to the starting material are necessary. For instance, substituting 2-hydroxy-5-fluoroacetophenone with a dihydroxy variant (e.g., 2,5-dihydroxy-6-fluoroacetophenone) could theoretically enable retention of the hydroxyl group at position 2 post-cyclization. However, this approach remains speculative without explicit literature validation.
Hydroxylation and Functional Group Interconversion
Hydrogen Peroxide-Mediated Hydroxylation
The introduction of hydroxyl groups on chromenones is exemplified by the synthesis of 6-fluoro-3-hydroxychromen-4-one, where hydrogen peroxide (H₂O₂) facilitates hydroxylation during cyclization. Adapting this method for 7-fluoro-2-hydroxychromen-4-one would require:
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Starting Material : (5-Fluoro-2-hydroxyphenyl)acetophenone or analogs.
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Reaction Conditions : Cyclization with H₂O₂ (35%) under reflux, followed by purification via recrystallization.
Challenges :
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Regioselectivity : Ensuring hydroxylation at position 2 necessitates directing groups or protective strategies to control reactivity.
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Side Reactions : Competing oxidation or over-hydroxylation may reduce yields.
Multi-Step Synthesis and Optimization
Sequential Protection and Deprotection
A multi-step approach involving protective groups could circumvent undesired side reactions. For example:
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Protection : Temporarily mask reactive hydroxyl or keto groups using tert-butoxycarbonyl (Boc) or acetyl groups.
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Fluorination : Introduce fluorine via electrophilic substitution (e.g., using Selectfluor™) or nucleophilic displacement.
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Deprotection : Remove protective groups under mild acidic or basic conditions to unveil the 2-hydroxy group.
This method, while untested for the target compound, draws parallels from Boc-protected chromenone syntheses.
Comparative Analysis of Reaction Conditions
The table below summarizes reaction parameters from analogous chromenone syntheses, providing a framework for optimizing 7-fluoro-2-hydroxychromen-4-one production:
| Starting Material | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Hydroxy-5-fluoroacetophenone | DMF-DMA, HCl | 100°C, 10 min | 97 | |
| (5-Fluoro-2-hydroxyphenyl)acetophenone | H₂O₂, HCl | Reflux, 2 h | 72 |
Insights :
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Temperature Control : Lower temperatures (40–80°C) favor product stability in acid-mediated cyclizations.
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Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates but may complicate purification.
Industrial Scalability and Challenges
Chemical Reactions Analysis
Types of Reactions
7-fluoro-2-hydroxychromen-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: In this reaction, the compound gains electrons, resulting in the reduction of specific functional groups.
Substitution: This involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
The reactions of 7-fluoro-2-hydroxychromen-4-one typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
7-fluoro-2-hydroxychromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: 7-fluoro-2-hydroxychromen-4-one is utilized in the production of various industrial products, including polymers and specialty chemicals
Mechanism of Action
The mechanism of action of 7-fluoro-2-hydroxychromen-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs with Fluorine Substitution
Key Observations :
- Fluorine vs. Halogens : Fluorine’s electronegativity and small atomic radius enhance metabolic stability and bioavailability compared to bulkier halogens like bromine or chlorine .
- Positional Effects : Fluorine at position 7 (as in the target compound) may improve aromatic ring electron density, influencing interactions with biological targets like enzymes or receptors .
Analogs with Hydroxyl and Methoxy Groups
Key Observations :
- Hydroxyl vs. Methoxy : Hydroxyl groups enhance hydrogen-bonding capacity, critical for antioxidant activity , while methoxy groups increase lipophilicity, improving membrane permeability .
- Phenyl vs. Alkyl Substituents : Aromatic substituents (e.g., phenyl at position 2) contribute to π-π stacking interactions in enzyme binding pockets, whereas alkyl groups may reduce steric hindrance .
Heteroatom-Modified Analogs
Key Observations :
- Thiochromenones: Replacement of the oxygen atom with sulfur (thiochromenone) alters electronic properties and enhances interactions with sulfur-metabolizing enzymes .
- Ethoxy Groups : Ethoxy substituents (e.g., at position 7) decrease solubility but may prolong half-life in vivo .
Q & A
Q. What are the validated synthetic routes for 7-fluoro-2-hydroxychromen-4-one, and how can purity be ensured?
Methodological Answer: Synthesis typically involves fluorination at the 7-position of a chromen-4-one scaffold. A common approach is via Friedel-Crafts acylation followed by cyclization. For purity validation, High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are critical. Evidence from similar chromenone derivatives (e.g., 3,5-dihydroxy-7-methoxy derivatives) shows that combining HPLC retention times with NMR chemical shifts (e.g., δ 6.3–6.8 ppm for aromatic protons) ensures structural fidelity and purity ≥95% .
Q. How can the electronic and steric effects of the 7-fluoro substituent be characterized experimentally?
Methodological Answer: X-ray crystallography can resolve the spatial arrangement of the fluoro group. Computational methods (e.g., density functional theory, DFT) predict electron-withdrawing effects, which can be validated via Hammett substituent constants (σₚ) derived from reaction kinetics. Infrared (IR) spectroscopy can detect shifts in carbonyl stretching frequencies (e.g., 1650–1700 cm⁻¹), indicating electronic perturbations .
Q. What analytical techniques are recommended for quantifying 7-fluoro-2-hydroxychromen-4-one in complex matrices?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal. For example, using a C18 column (3.5 µm, 100 Å) with a gradient of acetonitrile/water (0.1% formic acid) achieves baseline separation. Calibration curves (1–100 ng/mL) with R² >0.99 ensure sensitivity. Internal standards (e.g., deuterated analogs) minimize matrix effects .
Q. How can solubility and stability be optimized for in vitro assays?
Methodological Answer: Use co-solvents like dimethyl sulfoxide (DMSO) at ≤0.1% (v/v) to avoid cellular toxicity. Stability studies in phosphate-buffered saline (PBS, pH 7.4) at 37°C over 24 hours, monitored via UV-Vis spectroscopy (λmax ~310 nm), assess degradation. Lyophilization with cryoprotectants (e.g., trehalose) enhances long-term storage .
Q. What spectroscopic benchmarks confirm the 2-hydroxyl group’s presence?
Methodological Answer: The hydroxyl proton appears as a singlet at δ 10.5–12.0 ppm in ¹H NMR (DMSO-d₆). In IR, a broad O–H stretch (~3200 cm⁻¹) and a conjugated carbonyl (C=O) stretch (~1650 cm⁻¹) are diagnostic. Mass spectrometry (ESI+) should show [M+H]+ with m/z matching the molecular formula (e.g., C₉H₅FO₃: 196.03) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for fluorinated chromenones?
Methodological Answer: Synthesize analogs with substitutions at positions 3, 5, and 7. For example, replace fluorine with chloro, methoxy, or trifluoromethyl groups. Test biological activity (e.g., kinase inhibition) using enzyme-linked immunosorbent assays (ELISA). Pair experimental IC₅₀ values with computational docking (e.g., AutoDock Vina) to map binding affinities. Evidence from 3-(4-methoxyphenyl)-trifluoromethyl analogs shows fluorine’s role in enhancing lipophilicity (logP) and target engagement .
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies often arise from assay variability (e.g., cell line differences). Validate findings using orthogonal assays:
- In vitro: Compare results across primary cells (e.g., HEK293 vs. HeLa) and recombinant enzymes.
- In silico: Apply cheminformatics tools (e.g., Schrödinger’s QikProp) to assess bioavailability and off-target effects.
For example, conflicting cytotoxicity data may reflect divergent apoptosis pathways, resolvable via flow cytometry (Annexin V/PI staining) .
Q. How can regioselective fluorination be achieved during synthesis?
Methodological Answer: Electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) under anhydrous conditions (CH₂Cl₂, 0°C) targets the 7-position. Monitor reaction progress via thin-layer chromatography (TLC, Rf ~0.4 in ethyl acetate/hexane 3:7). Isotopic labeling (¹⁸F) followed by radio-HPLC confirms regioselectivity .
Q. What mechanistic insights explain the compound’s fluorescence properties?
Methodological Answer: Fluorescence emission (λem ~450 nm) arises from π→π* transitions in the conjugated chromenone system. Time-resolved fluorescence spectroscopy quantifies quantum yields (Φ) and lifetime (τ). Solvatochromic shifts in polar solvents (e.g., ethanol vs. cyclohexane) indicate intramolecular charge transfer (ICT). Compare with non-fluorinated analogs to isolate fluorine’s electron-withdrawing effects .
Q. How can metabolic pathways and degradation products be identified?
Methodological Answer: Incubate the compound with liver microsomes (e.g., human CYP3A4) and analyze metabolites via ultra-high-performance LC (UHPLC)-QTOF-MS. Phase I metabolites (e.g., hydroxylation at C-5) and Phase II conjugates (glucuronides) can be identified using fragmentation patterns (MS/MS). Stable isotope tracing (¹³C) and NMR-based metabolomics further elucidate pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
